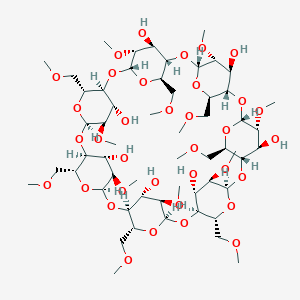![molecular formula C10H8F3NO3 B030623 N-[4-(Trifluormethyl)benzoyl]glycin CAS No. 89035-91-6](/img/structure/B30623.png)
N-[4-(Trifluormethyl)benzoyl]glycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Trifluoromethyl)benzoyl]glycine is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol This compound is a derivative of glycine, where the amino group is acylated with 4-(trifluoromethyl)benzoic acid
Wissenschaftliche Forschungsanwendungen
N-[4-(Trifluoromethyl)benzoyl]glycine has several scientific research applications:
Metabolism and Biochemical Pharmacology: It is used to study the metabolism of substituted benzoic acids, particularly through glycine conjugation reactions.
Organic Nonlinear Optical Materials: The compound’s derivatives are explored for their potential in creating organic nonlinear optical materials, useful in photonics and optoelectronics.
Antibacterial Applications: Some derivatives exhibit antibacterial properties, making them potential candidates for developing new antibacterial agents.
Biotechnological Applications: The enzyme glycine N-acyltransferase, involved in the metabolism of this compound, has been expressed and purified for various biotechnological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Trifluoromethyl)benzoyl]glycine typically involves the acylation of glycine with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for N-[4-(Trifluoromethyl)benzoyl]glycine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-[4-(Trifluoromethyl)benzoyl]glycine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an N-substituted derivative of the original compound.
Wirkmechanismus
The mechanism of action of N-[4-(Trifluoromethyl)benzoyl]glycine involves its interaction with specific enzymes and metabolic pathways. The compound is metabolized through glycine conjugation reactions, which are significant in the metabolism of substituted benzoic acids. This process involves the enzyme glycine N-acyltransferase, which catalyzes the conjugation of glycine with the benzoic acid derivative.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)benzoic acid: This compound is structurally similar but lacks the glycine moiety.
4-(Trifluoromethyl)benzoyl chloride: This is a precursor in the synthesis of N-[4-(Trifluoromethyl)benzoyl]glycine.
4-(Trifluoromethyl)aniline: Another related compound with a trifluoromethyl group attached to an aniline moiety.
Uniqueness: N-[4-(Trifluoromethyl)benzoyl]glycine is unique due to its combination of the trifluoromethyl group and the glycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications, particularly in studying metabolic pathways and developing new materials.
Eigenschaften
IUPAC Name |
2-[[4-(trifluoromethyl)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)7-3-1-6(2-4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDJCHNAUGZKFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367924 |
Source


|
| Record name | N-[4-(Trifluoromethyl)benzoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89035-91-6 |
Source


|
| Record name | N-[4-(Trifluoromethyl)benzoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[4-(trifluoromethyl)phenyl]formamido}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














